Potassium 2-(2,2,2-trifluoroethoxy)acetate
Overview
Description
Potassium 2-(2,2,2-trifluoroethoxy)acetate is a chemical compound characterized by its trifluoroethoxy group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-(2,2,2-trifluoroethoxy)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethanol with acetic acid in the presence of potassium hydroxide. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Purification steps, such as recrystallization or distillation, may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-(2,2,2-trifluoroethoxy)acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can yield trifluoroacetic acid.
Reduction: Reduction reactions can produce 2,2,2-trifluoroethanol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Potassium 2-(2,2,2-trifluoroethoxy)acetate has several scientific research applications:
Biology: The compound can be used as a probe in biological studies to investigate the behavior of trifluoroethoxy-containing molecules in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that require trifluoroethoxy groups for specific properties.
Mechanism of Action
The mechanism by which potassium 2-(2,2,2-trifluoroethoxy)acetate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon or carbon-heteroatom bonds. The trifluoroethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Potassium 2,2,2-trifluoroethoxide: This compound is structurally similar but lacks the acetate group.
Potassium trifluoroacetate: This compound has a trifluoroacetic acid moiety instead of the trifluoroethoxy group.
Uniqueness: Potassium 2-(2,2,2-trifluoroethoxy)acetate is unique due to its combination of the trifluoroethoxy group and the acetate moiety. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it a valuable tool in various applications.
Properties
IUPAC Name |
potassium;2-(2,2,2-trifluoroethoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3.K/c5-4(6,7)2-10-1-3(8)9;/h1-2H2,(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCYPJDZGSYIMO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])OCC(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3KO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.